molecular formula C17H14O5 B13796337 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B13796337
M. Wt: 298.29 g/mol
InChI Key: KHUZCLMXRILDTC-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one typically involves the use of various organic reactions. One common method is the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The resulting intermediate undergoes cyclization to form the chromone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chromone core can be reduced to form dihydrochromones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromones.

    Substitution: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Biochanin B: 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.

    Formononetin: 7-Hydroxy-4’-methoxyisoflavone.

    Genkwanin: 5-Hydroxy-4’,7-dimethoxyflavone.

Uniqueness

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-8-13(18)12-7-17(21-2)14(19)9-16(12)22-15/h3-9,19H,1-2H3

InChI Key

KHUZCLMXRILDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)OC

Origin of Product

United States

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